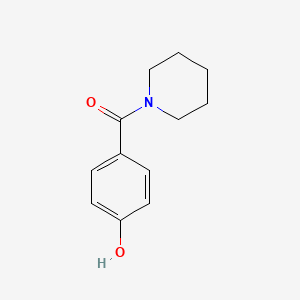

(4-Hydroxyphenyl)(piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-hydroxyphenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-11-6-4-10(5-7-11)12(15)13-8-2-1-3-9-13/h4-7,14H,1-3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVQVSBSVYYHHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 4 Hydroxyphenyl Piperidin 1 Yl Methanone

Established Synthetic Pathways for the Core (4-Hydroxyphenyl)(piperidin-1-yl)methanone Structure

The construction of the this compound core primarily relies on the formation of an amide bond between a piperidine (B6355638) ring and a 4-hydroxybenzoyl moiety. Conventional synthetic routes are well-established in organic chemistry and offer reliable methods for obtaining this scaffold.

Conventional Synthetic Routes and Mechanistic Elucidation

The most common and direct methods for the synthesis of this compound involve the acylation of piperidine with a derivative of 4-hydroxybenzoic acid. Two principal pathways are generally employed:

Reaction with an Acyl Chloride: This method involves the reaction of piperidine with 4-hydroxybenzoyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid byproduct. The mechanism involves the nucleophilic attack of the secondary amine of the piperidine ring on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to form the amide bond and release a chloride ion. Due to the presence of the acidic phenolic hydroxyl group, it is often necessary to protect it prior to the reaction, for instance as a methoxy (B1213986) or benzyloxy ether, followed by a deprotection step to yield the final product.

Amide Coupling with a Carboxylic Acid: This approach utilizes 4-hydroxybenzoic acid directly, which is coupled with piperidine using a coupling agent. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU). nih.gov The coupling agent activates the carboxylic acid, forming a highly reactive intermediate that is then susceptible to nucleophilic attack by the piperidine nitrogen. This method is often preferred due to its milder reaction conditions and broader functional group tolerance, although the cost of coupling agents can be a consideration. A general representation of these synthetic pathways is depicted in Figure 1.

Optimization Strategies for Yield, Purity, and Scalability in Research Synthesis

Optimizing the synthesis of this compound is crucial for obtaining high yields and purity, particularly for research purposes where material quality is paramount. Key parameters for optimization include the choice of solvent, base, reaction temperature, and purification method.

For the acyl chloride route, the choice of a non-nucleophilic base is critical to prevent side reactions. The reaction temperature is typically kept low initially to control the exothermic reaction and then may be raised to ensure completion. In the case of amide coupling reactions, the selection of the appropriate coupling agent and additives can significantly impact the yield and reduce the formation of byproducts such as epimers, if chiral centers are present in derivatives.

For scalability, factors such as cost of reagents, ease of purification, and safety are important considerations. While coupling agents can be efficient, their cost may be prohibitive for large-scale synthesis. In such cases, the acyl chloride route might be more economically viable. Purification strategies typically involve aqueous work-up to remove water-soluble byproducts and unreacted starting materials, followed by crystallization or column chromatography to obtain the final product of high purity.

Novel and Sustainable Synthetic Approaches for this compound

Catalytic and Green Chemistry Methodologies Applied to the Compound's Synthesis

Green chemistry principles can be applied to the synthesis of this compound. This includes the use of greener solvents, such as deep eutectic solvents (DES), which have been shown to be effective media for the synthesis of piperidin-4-one derivatives. nih.gov Catalytic methods for amide bond formation that avoid the use of stoichiometric activating agents are also an area of active research. For instance, boric acid derivatives have been explored as catalysts for the direct amidation of carboxylic acids with amines. The use of enzymes as catalysts (chemoenzymatic synthesis) also represents a green alternative, offering high selectivity under mild conditions.

Flow Chemistry and Continuous Processing Techniques for Enhanced Research Throughput

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput synthesis. nih.govtue.nl The synthesis of this compound could be adapted to a continuous flow process. For example, the reaction of 4-hydroxybenzoyl chloride with piperidine could be performed in a flow reactor where the reagents are continuously pumped and mixed, with the product being collected at the outlet. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and purity. nih.gov Furthermore, in-line purification techniques could be integrated into the flow system to streamline the entire process. tue.nl

Chemical Modification and Functionalization of the this compound Scaffold

The this compound scaffold possesses several sites that can be chemically modified to create a library of derivatives for structure-activity relationship (SAR) studies. The primary points of functionalization are the phenolic hydroxyl group, the aromatic ring of the benzoyl moiety, and the piperidine ring.

Functionalization of the Phenolic Hydroxyl Group: The hydroxyl group can be alkylated to form ethers or acylated to form esters. These modifications can alter the compound's solubility, lipophilicity, and potential for hydrogen bonding.

Modification of the Aromatic Ring: The aromatic ring can be substituted with various functional groups, such as halogens, alkyl, alkoxy, or nitro groups. These modifications can be introduced on the starting 4-hydroxybenzoic acid derivative or, in some cases, directly on the final product through electrophilic aromatic substitution reactions. Such changes can influence the electronic properties and steric profile of the molecule.

Functionalization of the Piperidine Ring: The piperidine ring itself can be substituted. For example, starting with a substituted piperidine, such as 4-hydroxypiperidine (B117109) or piperidine-4-carboxylic acid, would introduce functionality at the 4-position of the piperidine ring. google.comchemicalbook.com These derivatives can then be further modified. For instance, a carboxylic acid group could be converted to an ester or an amide.

Strategies for Hydroxyl Group Derivatization and Its Influence on Research Applications

The phenolic hydroxyl group in this compound is a key functional group that can be readily derivatized to explore its role in potential biological interactions and to alter the compound's solubility and pharmacokinetic properties. Common derivatization strategies for hydroxyl groups include etherification and esterification.

Etherification of the hydroxyl group can be achieved through reactions such as the Williamson ether synthesis, where the phenoxide ion (generated by treating the starting material with a base like sodium hydride) reacts with an alkyl halide. This introduces an alkoxy group, which can vary in chain length and branching, thereby influencing the lipophilicity of the resulting analog. The introduction of different ether functionalities can significantly impact a compound's research applications by, for example, enhancing its ability to cross cellular membranes.

Esterification is another facile method for derivatizing the hydroxyl group, typically carried out by reacting the phenol (B47542) with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base. The resulting ester moiety can serve as a prodrug, which may be hydrolyzed in vivo to release the active phenolic compound. The nature of the ester group can be varied to control the rate of this hydrolysis.

The influence of hydroxyl group derivatization on research applications is summarized in the table below:

| Derivatization Strategy | Reagents | Resulting Functional Group | Influence on Research Applications |

| O-Alkylation (Etherification) | Alkyl halide, Base (e.g., NaH, K2CO3) | Ether (-OR) | Increased lipophilicity, potential for improved membrane permeability. |

| O-Acylation (Esterification) | Acyl chloride, Acid anhydride, Base | Ester (-OC(O)R) | Prodrug potential, modulation of solubility and metabolic stability. |

These derivatization strategies allow for a systematic investigation of the structure-activity relationships related to the phenolic hydroxyl group.

Modifications on the Piperidine Ring: Synthetic Challenges and Regioselectivity

The piperidine ring of this compound offers several positions for substitution, which can introduce steric bulk or new functional groups. However, the chemical inertness of the C-H bonds in the saturated piperidine ring presents a synthetic challenge. nih.gov

One approach to modifying the piperidine ring is to start with a pre-functionalized piperidine derivative before its coupling with the 4-hydroxybenzoyl moiety. For instance, piperidines with substituents at the 2, 3, or 4-positions can be used as starting materials. This strategy circumvents the difficulties of direct functionalization of the pre-formed piperidine ring in the final compound.

Direct C-H functionalization of the piperidine ring is a more advanced and challenging approach. Recent developments in catalysis have enabled the direct introduction of functional groups at specific positions on the piperidine ring, although achieving high regioselectivity can be difficult. The position of substitution can significantly impact the molecule's conformational flexibility and its interaction with biological targets. For instance, substitution at the 4-position of the piperidine ring has been shown to influence the binding affinity of related compounds to certain receptors. nih.gov

The challenges and strategies for piperidine ring modification are outlined below:

| Modification Strategy | Synthetic Challenges | Regioselectivity |

| Use of pre-functionalized piperidines | Availability of substituted piperidine starting materials. | Determined by the starting material. |

| Direct C-H functionalization | Harsh reaction conditions, potential for multiple products. | Can be difficult to control, often requires directing groups. |

The development of new synthetic methods for the selective functionalization of the piperidine ring is an active area of research, aiming to provide access to a wider range of analogs with diverse substitution patterns. researchgate.net

Molecular Interactions and Target Engagement Research of 4 Hydroxyphenyl Piperidin 1 Yl Methanone in in Vitro Systems

Cellular Pathway Perturbations Induced by (4-Hydroxyphenyl)(piperidin-1-yl)methanone in Cell Line Models

Investigation of Receptor-Mediated Effects and Downstream Gene Regulation

There is a notable absence of published research investigating the receptor-mediated effects of this compound. Consequently, no information is available regarding its potential to activate or inhibit specific cellular receptors, nor are there any studies on its influence on downstream gene regulation pathways in in vitro systems. Such studies would be crucial to understanding the compound's mechanism of action and potential cellular impacts.

Biophysical Techniques for Characterizing this compound Interactions with Biological Macromolecules

Detailed biophysical characterization of the interaction between this compound and biological macromolecules is not documented in the available scientific literature. Methodologies that are instrumental in drug discovery and development for elucidating binding thermodynamics, kinetics, and structural details have not been publicly applied to this specific compound.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Thermodynamic and Kinetic Analysis

No ITC or SPR data for the interaction of this compound with any biological target have been published. These techniques are fundamental for determining the thermodynamic parameters (enthalpy and entropy) and kinetic constants (association and dissociation rates) of binding events. The absence of such data means that the affinity and specificity of this compound for any potential protein targets remain unquantified.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interaction Mapping and Conformational Changes

While NMR spectroscopy is a powerful tool for mapping the binding site of a ligand on a protein and observing conformational changes upon binding, no studies utilizing this technique for this compound have been reported. Such research would provide atomic-level insights into the nature of the interaction with a target protein.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Elucidation of Compound-Target Complex Structures

Structural biology techniques are essential for visualizing the precise three-dimensional arrangement of a compound within the binding site of its target. However, there are no published X-ray crystal structures or Cryo-EM structures of this compound in complex with a biological macromolecule. The crystal structure of related compounds, such as (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone and (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, has been determined, providing insights into their solid-state conformation, but this does not inform on their binding to a biological target.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Hydroxyphenyl Piperidin 1 Yl Methanone Analogs

Design Principles for Investigating the Structure-Activity Landscape of (4-Hydroxyphenyl)(piperidin-1-yl)methanone Derivatives

The systematic investigation of the SAR of this compound analogs involves methodical structural modifications to elucidate the role of each component of the molecule in its interaction with a biological target.

A primary strategy for probing the SAR of this scaffold is the systematic substitution on both the phenyl ring and the piperidine (B6355638) moiety. This approach allows for the mapping of the steric and electronic requirements of the binding site.

On the phenyl ring , the phenolic hydroxyl group is a key feature, likely acting as a hydrogen bond donor or acceptor. Modifications at this position, such as altering its position (ortho, meta, para), or replacing it with other functional groups like methoxy (B1213986), amino, or halogen atoms, can significantly impact binding affinity and selectivity. For instance, in related diarylmethanone structures, the position of a hydroxyl or methoxy group on the phenyl ring has been shown to be critical for activity.

Substitutions at other positions of the phenyl ring with a variety of electron-donating and electron-withdrawing groups, as well as lipophilic and hydrophilic moieties, can provide insights into the nature of the binding pocket. For example, the introduction of halogen atoms or small alkyl groups can explore hydrophobic pockets within the receptor.

The piperidine moiety offers several avenues for modification. The nitrogen atom can be substituted with various alkyl or aryl groups to probe for additional binding interactions. The piperidine ring itself can be substituted at positions 2, 3, and 4. In a study of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives, the methyl groups at the 3- and 4-positions of the piperidine ring were found to be important for potency and selectivity at the kappa opioid receptor (KOR). nih.gov This highlights the significance of steric bulk and stereochemistry on the piperidine ring for molecular recognition.

| Modification Site | Type of Substitution | Rationale |

| Phenyl Ring (Position 4) | -OH to -OCH3, -NH2, -F, -Cl | Investigate the role of the hydrogen bonding group. |

| Phenyl Ring (Other) | Introduction of alkyl, halogen, nitro groups | Probe for hydrophobic and electronic interactions. |

| Piperidine Nitrogen | Alkylation, Arylation | Explore additional binding pockets. |

| Piperidine Ring | Alkyl or other functional groups at C2, C3, C4 | Determine the influence of steric bulk and conformation. |

Bioisosteric replacement is a powerful tool in drug design to modulate the physicochemical properties of a molecule while retaining or improving its biological activity. nih.govresearchgate.net For the this compound scaffold, several bioisosteric replacements can be envisioned.

The carbonyl linker can be replaced with other groups such as an oxime, hydrazone, or a simple methylene (B1212753) bridge to alter the geometry and electronic character of the linker. This can affect the relative orientation of the phenyl and piperidine rings.

The 4-hydroxyphenyl group can be replaced with various heterocycles that can mimic its hydrogen bonding and aromatic properties. For example, pyridyl or thienyl groups have been successfully used as bioisosteres for the 3-hydroxyphenyl ring in analogs of JDTic, a potent KOR antagonist. nih.gov Such replacements can influence properties like metabolic stability and bioavailability. In another instance, the replacement of a central phenyl ring with a pyridine (B92270) ring in P2Y14R antagonists led to a decrease in affinity, indicating the importance of the specific aromatic system. nih.gov

The piperidine ring can be replaced by other cyclic amines like pyrrolidine, morpholine (B109124), or piperazine. nih.gov The choice of the replacement will depend on the desired conformational constraints and the potential for additional interactions. For example, replacing a piperidine with a morpholine introduces a heteroatom that can act as a hydrogen bond acceptor.

| Original Moiety | Bioisosteric Replacement | Potential Impact |

| Carbonyl group | Oxime, Hydrazone, Methylene | Altered geometry, electronics, and metabolic stability. |

| 4-Hydroxyphenyl | Pyridyl, Thienyl, other heterocycles | Modified hydrogen bonding, aromatic interactions, and ADME properties. nih.gov |

| Piperidine | Pyrrolidine, Morpholine, Piperazine | Changes in ring pucker, basicity, and potential for new interactions. nih.gov |

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore model for this scaffold would define the essential three-dimensional arrangement of functional groups required for biological activity.

The 4-hydroxyl group on the phenyl ring is a prime candidate for a critical hydrogen bonding interaction, capable of acting as both a donor and an acceptor. The importance of this feature is often confirmed by a significant drop in activity upon its removal or replacement with a non-hydrogen bonding group.

The carbonyl oxygen is another key hydrogen bond acceptor. Its ability to engage in hydrogen bonding can be crucial for anchoring the ligand in the binding site.

The steric bulk of substituents on both the phenyl and piperidine rings can have a profound effect on activity. Bulky substituents may either enhance binding by filling a hydrophobic pocket or decrease activity due to steric hindrance. The relative orientation of the phenyl and piperidine rings, dictated by the carbonyl linker, is also a critical steric parameter.

The electronic properties of the phenyl ring, modulated by substituents, can influence the strength of aromatic interactions (e.g., pi-pi stacking, cation-pi interactions) with the target protein. The electron density of the carbonyl oxygen, and thus its hydrogen bonding strength, can also be tuned by the electronic nature of the phenyl ring.

Conformational Analysis and Its Influence on the Research Activity Profile of this compound Analogs

The rotational barrier around the amide bond of the carbonyl linker can lead to different relative orientations of the phenyl and piperidine rings. The piperidine ring itself exists in a chair conformation, but ring substituents can influence the equilibrium between different chair forms.

Computational methods, such as molecular dynamics simulations and quantum chemistry calculations, can be employed to predict the preferred conformations of these analogs in different environments. mdpi.com Experimental techniques like NMR spectroscopy can provide valuable information about the solution-state conformation. unifi.it Understanding the bioactive conformation—the shape the molecule adopts when bound to its target—is a central goal of conformational analysis. By designing analogs that are pre-organized in the bioactive conformation, it is often possible to enhance potency and selectivity.

Rotational Barriers and Preferred Conformations of the Compound in Solution

The conformational landscape of this compound in solution is primarily dictated by two key structural features: the rotation around the amide C-N bond and the puckering of the piperidine ring.

Rotation about the Amide Bond:

The rotation around the C(O)-N bond in N-acylpiperidines is restricted due to the partial double bond character of the amide linkage. This restricted rotation gives rise to rotational isomers, or rotamers. The energy barrier for this rotation can be determined experimentally using dynamic nuclear magnetic resonance (DNMR) spectroscopy or computationally through methods like Density Functional Theory (DFT).

The preferred conformation around the amide bond is influenced by steric and electronic factors. For N-aroylpiperidines, the planar aromatic ring and the piperidine ring will adopt a relative orientation that minimizes steric hindrance. Computational studies on N-acylpiperidines suggest that the pseudoallylic strain, arising from the partial double bond character of the C-N bond, plays a significant role in determining the orientation of substituents on the piperidine ring relative to the acyl group acs.orgnih.gov.

Interactive Data Table: Rotational Energy Barriers in Analogous Amide Systems

| Compound Class | Method | Rotational Barrier (kcal/mol) | Reference |

| N,N'-Substituted Piperazines | Dynamic 1H NMR | 14 - 19 | nih.govcopernicus.org |

| N-Benzhydrylformamides | DFT Calculation | 20 - 23 | mdpi.comnih.gov |

This table presents data from analogous systems to infer the properties of this compound.

Piperidine Ring Conformation:

The piperidine ring typically adopts a chair conformation to minimize angular and torsional strain. However, other conformations, such as the twist-boat, are also possible and can be populated, especially upon ligand binding to a biological target. The energy difference between the chair and twist-boat conformations in N-acylpiperidines is generally found to be around 1.5 kcal/mol, with the chair form being more stable nih.gov.

In substituted piperidines, the substituents can occupy either axial or equatorial positions. For N-acylpiperidines with a substituent at the 2-position, computational studies have shown a strong preference for the axial orientation. This is attributed to pseudoallylic strain, which destabilizes the equatorial conformer acs.orgnih.gov. While this compound is unsubstituted on the piperidine ring, this principle becomes critical when considering the design of substituted analogs.

Conformational Flexibility of the Piperidine Ring and Its Impact on Ligand-Target Complementarity

The conformational flexibility of the piperidine ring is a critical determinant of a ligand's ability to bind to its biological target. The ability of the ring to adopt different conformations, such as chair and twist-boat, allows the molecule to adapt its shape to fit optimally within a binding pocket.

Structure-activity relationship (SAR) studies on various classes of piperidine-containing ligands have demonstrated the importance of this flexibility. For instance, in the development of P2Y14 receptor antagonists, the introduction of bridged piperidine analogs, which constrain the ring in a specific conformation (e.g., a boat-like conformation in a quinuclidine (B89598) analog), has been used to probe the receptor's preferred ligand conformation. The finding that a boat-constrained analog maintained high affinity suggested that the receptor might accommodate or even prefer a non-chair conformation of the piperidine ring acs.org. This highlights that while the chair conformation is the lowest energy state in solution, a higher energy conformation may be the bioactive one.

The impact of piperidine ring conformation on binding is also evident in studies of sigma receptor ligands. Molecular dynamics simulations have shown that the interactions of the piperidine nitrogen and its substituents with the lipophilic binding pocket are highly dependent on the conformational state of the ring researchgate.net. Subtle changes in the piperidine ring's pucker and the orientation of its substituents can significantly alter the binding free energy.

Furthermore, the introduction of substituents on the piperidine ring can modulate its conformational preferences and, consequently, its biological activity. In a series of opioid receptor antagonists based on a 4-(3-hydroxyphenyl)piperidine (B9838) scaffold, the design of structurally rigid analogs helped to elucidate the active conformation where the 3-hydroxyphenyl substituent is equatorial researchgate.net.

In essence, the piperidine ring should not be viewed as a rigid scaffold but rather as a dynamic component of the ligand. Its conformational flexibility allows for an "induced fit" to the target protein, but this flexibility can also come with an entropic penalty upon binding. Therefore, a key strategy in drug design is to pre-organize the ligand in its bioactive conformation, often by introducing conformational constraints to the piperidine ring, to enhance binding affinity and selectivity.

Interactive Data Table: Conformational Preferences in N-Acylpiperidine Systems

| Conformation | Relative Energy (kcal/mol) | Key Findings | Reference |

| Chair vs. Twist-Boat | ~1.5 (Chair more stable) | The chair conformation is the ground state, but the twist-boat is accessible. | nih.gov |

| 2-Axial vs. 2-Equatorial Substituent | Up to -3.2 (Axial favored) | Pseudoallylic strain strongly favors the axial orientation of 2-substituents. | acs.orgnih.gov |

This table summarizes general findings for N-acylpiperidine systems that are applicable to the analogs of this compound.

Computational Chemistry and Molecular Modeling Approaches for 4 Hydroxyphenyl Piperidin 1 Yl Methanone

Quantum Chemical Calculations and Electronic Structure Analysis of (4-Hydroxyphenyl)(piperidin-1-yl)methanone

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods, particularly Density Functional Theory (DFT), provide a robust framework for analyzing the geometry, reactivity, and electronic characteristics of this compound.

Density Functional Theory (DFT) Studies on Molecular Geometry, Reactivity, and Electronic Properties

Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems. It is widely used to predict the optimized geometry, electronic properties, and vibrational frequencies of molecules. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can determine the most stable three-dimensional arrangement of its atoms. These calculations typically reveal a non-planar structure due to the spatial arrangement of the piperidine (B6355638) ring and the phenyl group.

The electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining its chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For piperidine derivatives, this energy gap can be indicative of their potential as bioactive compounds. For instance, in a study of a related piperidine derivative, ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime), the HOMO-LUMO energy gap was calculated to be 4.2140 eV, suggesting significant stability.

Table 1: Calculated Electronic Properties of a Representative Piperidine Derivative

| Parameter | Value |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap (eV) | 4.2140 |

| Ionization Potential (eV) | - |

| Electron Affinity (eV) | - |

| Electronegativity (eV) | - |

| Chemical Hardness (eV) | - |

| Chemical Softness (eV) | - |

| Electrophilicity Index (eV) | - |

Data presented is for ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime) as a representative example. Specific values for this compound would require dedicated calculations.

Electrostatic Potential Surfaces and Charge Distribution Analysis for Interaction Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent different potential values. Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack.

For this compound, the MEP surface would likely show a negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atom of the hydroxyl group and protons on the piperidine ring would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. This analysis is crucial for understanding how the molecule might interact with biological macromolecules, such as enzymes or receptors, through hydrogen bonding and other electrostatic interactions.

Molecular Docking and Ligand-Protein Interaction Simulations for the Compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

Prediction of Binding Modes and Affinities with Hypothesized Molecular Targets

For this compound, molecular docking studies can be employed to screen for potential biological targets. Given the structural motifs present in the molecule, potential targets could include enzymes such as tyrosinase or various receptors in the central nervous system. For example, derivatives of (4-(4-Hydroxyphenyl)piperazin-1-yl)arylmethanone have been investigated as tyrosinase inhibitors. Docking simulations for these compounds predicted their binding mode within the catalytic cavities of both Agaricus bisporus tyrosinase (AbTYR) and a modeled human tyrosinase.

The docking process involves placing the ligand in the binding site of the protein and calculating a score that represents the binding affinity. A lower binding energy generally indicates a more stable protein-ligand complex. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

Table 2: Representative Molecular Docking Results for a Piperidine-Based Scaffold with a Hypothesized Target

| Compound Scaffold | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| (4-(4-Hydroxyphenyl)piperazin-1-yl)arylmethanone | Tyrosinase | - | (Specific residues would be identified from the docking study) |

| Piperidin-4-one derivative | Ribonucleotide Reductase | - | (Specific residues would be identified from the docking study) |

This table provides examples of potential targets for similar scaffolds. Specific binding affinities and interacting residues for this compound would depend on the chosen protein target and the docking software used.

Virtual Screening Strategies Based on the this compound Scaffold for Novel Hit Identification

The this compound structure can serve as a scaffold for virtual screening campaigns to identify novel bioactive compounds. Virtual screening involves the computational screening of large libraries of chemical structures to identify those that are most likely to bind to a drug target.

One approach is scaffold hopping, where the core structure of the lead compound is replaced with a different chemical moiety while preserving its essential binding features. This can lead to the discovery of new chemical classes of compounds with improved properties. Another strategy is to build a combinatorial library based on the this compound scaffold by adding various substituents to the phenyl and piperidine rings. This library can then be docked against a specific protein target to identify promising new derivatives. For instance, virtual screening of piperidine-based small molecules has been employed to identify potential inhibitors for targets related to COVID-19.

Molecular Dynamics Simulations and Conformational Sampling of this compound

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. MD simulations provide detailed information on the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological membrane.

For this compound, MD simulations can be used to explore its conformational landscape. The piperidine ring can adopt various conformations, such as chair and boat forms, and the orientation of the phenyl group can also vary. MD simulations can reveal the relative stabilities of these different conformations and the energy barriers between them.

When docked into a protein target, MD simulations can be used to assess the stability of the predicted binding pose. By simulating the protein-ligand complex over a period of nanoseconds or longer, researchers can observe whether the ligand remains stably bound in the active site or if it dissociates. These simulations can also provide insights into the dynamic nature of the protein-ligand interactions, such as the formation and breaking of hydrogen bonds. Such studies have been instrumental in understanding the binding of various ligands to their protein targets and in refining the design of more potent inhibitors.

Dynamic Behavior of the Compound in Solvent and Protein Microenvironments

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the conformational flexibility of this compound and its interactions with its surrounding environment, such as water or the active site of a protein.

In an aqueous solvent, MD simulations can characterize the solvation of the compound. Key analyses include:

Radial Distribution Functions (RDFs): These describe how the density of solvent molecules (e.g., water) varies as a function of distance from specific atoms on the compound, such as the hydroxyl hydrogen or the carbonyl oxygen. This reveals the structure of the solvation shell and identifies key hydrogen bonding interactions.

Hydrogen Bond Analysis: Simulations track the formation and lifetime of hydrogen bonds between the compound's hydrogen bond donors (hydroxyl group) and acceptors (carbonyl oxygen, piperidine nitrogen) and the surrounding water molecules. This is crucial for understanding its solubility and dynamic solution-state conformation.

When bound to a protein, the microenvironment is drastically different. MD simulations of the ligand-protein complex can provide critical insights into the stability of the binding pose predicted by molecular docking. For instance, in the active site of an enzyme like tyrosinase, where similar hydroxyphenyl-containing structures are known to act as inhibitors, MD simulations can assess:

Root Mean Square Deviation (RMSD): The RMSD of the ligand's atomic positions over time is calculated to evaluate the stability of its binding mode. A low, stable RMSD suggests a consistent and favorable interaction.

Root Mean Square Fluctuation (RMSF): RMSF analysis of individual residues in the protein's binding pocket can identify which amino acids have significant interactions with the ligand.

Interaction Energy Analysis: The simulations allow for the decomposition of the interaction energy into its van der Waals and electrostatic components, highlighting the key residues responsible for binding affinity.

These simulations reveal how the compound adapts its conformation to fit within the binding pocket and how its flexibility influences its interactions with key amino acid residues.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Applications for this compound Analogs

Development of Predictive Models for Molecular Interaction Potency and Selectivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational

Advanced Analytical Methodologies for Research on 4 Hydroxyphenyl Piperidin 1 Yl Methanone

High-Resolution Spectroscopic Characterization of (4-Hydroxyphenyl)(piperidin-1-yl)methanone

Spectroscopic techniques are indispensable for the structural and conformational analysis of this compound. Advanced methods in nuclear magnetic resonance and vibrational spectroscopy offer a detailed picture of its molecular architecture and behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, one-dimensional (1D) NMR (¹H and ¹³C) provides foundational information on the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of the piperidine (B6355638) ring typically displays signals corresponding to the different protons in its chair conformation. wikipedia.orgchemicalbook.com The protons on carbons adjacent to the nitrogen (C2 and C6) are expected to be deshielded and appear at a lower field compared to the other piperidine protons. The aromatic protons of the 4-hydroxyphenyl group will present as a characteristic AA'BB' system, indicative of para-substitution.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the three chemically non-equivalent carbons of the piperidine ring. The chemical shift of the carbonyl carbon is particularly informative, appearing significantly downfield.

Advanced 2D NMR Techniques: To unambiguously assign all proton and carbon signals and to understand the connectivity within the molecule, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the spin systems within the piperidine ring and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing a clear map of C-H connectivities.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting the piperidine ring and the 4-hydroxyphenyl group via the carbonyl linker.

Dynamic NMR Studies: Variable temperature NMR studies can provide insights into the dynamic processes occurring in the molecule, such as the ring inversion of the piperidine moiety. cnpereading.comoptica.org By analyzing changes in the NMR spectra at different temperatures, the energy barriers for these conformational changes can be determined.

A representative table of expected NMR chemical shifts is provided below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O | - | ~170 |

| Aromatic C-OH | - | ~155-160 |

| Aromatic CH | ~6.8-7.2 | ~115-130 |

| Piperidine C2/C6 | ~3.4-3.7 | ~45-50 |

| Piperidine C3/C5 | ~1.5-1.7 | ~25-30 |

| Piperidine C4 | ~1.5-1.7 | ~24-28 |

| Phenolic OH | Variable | - |

FTIR Spectroscopy: The FTIR spectrum is characterized by absorption bands corresponding to specific vibrational modes of the molecule. Key expected absorptions include:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

C-H Stretches: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches of the piperidine ring are observed below 3000 cm⁻¹.

C=O Stretch: A strong absorption band for the amide carbonyl group is expected in the range of 1630-1680 cm⁻¹. The exact position can be influenced by hydrogen bonding.

C=C Stretches: Aromatic ring vibrations are typically observed in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the C-N bond of the amide is expected around 1200-1350 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. tudublin.ie It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be useful for studying the vibrations of the aromatic ring and the piperidine skeleton. nih.gov

Conformational analysis can be performed by comparing experimental spectra with theoretical calculations based on different possible conformers of the molecule. nih.gov Furthermore, changes in the vibrational spectra upon interaction with other molecules can provide insights into intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl and carbonyl groups. tandfonline.com

A summary of key expected vibrational frequencies is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretch | 3200-3600 (broad) |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2800-3000 |

| Amide C=O | Stretch | 1630-1680 |

| Aromatic C=C | Stretch | 1450-1600 |

| C-N | Stretch | 1200-1350 |

This compound itself is an achiral molecule. However, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are crucial for the study of its chiral analogs. If a chiral center is introduced into the piperidine ring or the side chain, these techniques become essential for determining the enantiomeric purity and absolute configuration of the resulting stereoisomers.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral analog of this compound, the aromatic chromophore can give rise to a CD signal, which can be used to probe the stereochemical environment.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It can be used to determine the enantiomeric excess of a chiral sample and to study conformational changes.

In research involving chiral analogs, these techniques are invaluable for:

Determining Enantiomeric Purity: By comparing the CD or ORD spectrum of a sample to that of a pure enantiomer, the enantiomeric excess can be quantified.

Assigning Absolute Configuration: The sign and shape of the Cotton effect in CD and ORD spectra can often be correlated with the absolute configuration of the molecule, especially when compared with theoretical calculations.

Studying Chiral Recognition: Chiroptical methods can be used to investigate the interactions between a chiral analog and other chiral molecules, such as proteins or other receptors.

Mass Spectrometry-Based Approaches in this compound Research

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is widely used for molecular weight determination, structural elucidation, and quantitative analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. rhhz.net For this compound, HRMS can confirm its molecular formula (C₁₂H₁₅NO₂).

In metabolic studies, HRMS is instrumental in identifying potential metabolites of the compound in research models. nih.gov Common metabolic transformations include hydroxylation, oxidation, and conjugation. HRMS can detect the mass shifts associated with these modifications, and tandem MS (MS/MS) can be used to fragment the metabolite ions to gain structural information. nih.gov

A table of potential metabolites and their expected mass shifts is provided below.

| Metabolic Transformation | Mass Change (Da) |

| Hydroxylation | +15.9949 |

| Dehydrogenation | -2.0157 |

| Glucuronidation | +176.0321 |

| Sulfation | +79.9568 |

Ion Mobility Spectrometry (IMS) is a technique that separates ions based on their size, shape, and charge in the gas phase. nih.gov When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers that have the same mass-to-charge ratio. nih.gov

For a flexible molecule like this compound, different conformers can exist in the gas phase. IMS has the potential to separate these conformational isomers, providing insights into the molecule's three-dimensional structure and flexibility. researchgate.net This can be particularly useful for distinguishing between different orientations of the 4-hydroxyphenyl group relative to the piperidine ring. The separation is based on the different collision cross-sections (CCS) of the conformers with a neutral buffer gas. This technique has been successfully applied to distinguish isomers and conformers of various small molecules. ufz.deresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of novel compounds and the confirmation of known structures. In the analysis of this compound, MS/MS provides definitive structural information by subjecting a selected precursor ion (typically the protonated molecule, [M+H]⁺) to collision-induced dissociation (CID), generating a reproducible pattern of product ions. This fragmentation pattern serves as a structural fingerprint.

While specific experimental MS/MS data for this compound is not widely published, its fragmentation pathways can be predicted based on established principles and studies of structurally related compounds, such as fentanyl analogues and other piperidine derivatives. wvu.edunih.gov The most probable sites for fragmentation are the bonds with the lowest dissociation energies, primarily the amide C-N bond and bonds within the piperidine ring. nih.gov

Under typical positive-ion electrospray ionization (ESI) conditions, the molecule would first be protonated to form the precursor ion [M+H]⁺ with a mass-to-charge ratio (m/z) of 206.12. The primary fragmentation pathways in an MS/MS experiment would likely involve:

Amide Bond Cleavage: The most common fragmentation for this class of compounds is the cleavage of the amide bond connecting the piperidinyl and benzoyl moieties. nih.gov This would result in two primary product ions:

A fragment corresponding to the protonated piperidine ring, with subsequent neutral loss, or the intact piperidine cation.

A 4-hydroxybenzoyl cation at m/z 121.03. This ion is a highly characteristic fragment for compounds containing this moiety.

Piperidine Ring Opening: Fentanyl analogues and other piperidine-containing structures commonly undergo fragmentation pathways involving the piperidine ring itself. wvu.edunih.gov This can include ring-opening reactions followed by the loss of small neutral molecules.

Fragmentation of the Benzoyl Moiety: The 4-hydroxybenzoyl cation (m/z 121.03) can undergo further fragmentation, typically through the loss of carbon monoxide (CO), a common pathway for benzoyl structures, resulting in a phenyl cation fragment at m/z 93.03. nih.gov

These predicted pathways allow for the confident structural confirmation of this compound in complex matrices and the differentiation from potential isomers.

Table 1: Predicted MS/MS Fragmentation Data for this compound Predicted data based on fragmentation principles of analogous compounds.

| Ion Type | m/z (Predicted) | Proposed Structure / Origin |

| Precursor Ion [M+H]⁺ | 206.12 | Protonated parent molecule |

| Product Ion | 121.03 | 4-hydroxybenzoyl cation (cleavage of amide C-N bond) |

| Product Ion | 93.03 | Phenyl cation (loss of CO from m/z 121.03) |

| Product Ion | 84.08 | Piperidinyl fragment |

Applications of 4 Hydroxyphenyl Piperidin 1 Yl Methanone As a Research Chemical Tool

Development of Chemical Probes Based on the (4-Hydroxyphenyl)(piperidin-1-yl)methanone Scaffold

The development of chemical probes is essential for understanding the molecular mechanisms of biological systems. These tools, derived from bioactive compounds, allow for the visualization, identification, and functional characterization of their protein targets.

Currently, there is limited publicly available research detailing the design and synthesis of directly labeled analogs of this compound for target engagement and imaging studies. The synthesis of such probes would typically involve the incorporation of a reporter tag, such as a fluorophore, a biotin moiety, or a radioactive isotope, onto the scaffold. This modification would enable researchers to track the compound's distribution in cells or tissues and to verify its interaction with specific protein targets. The phenolic hydroxyl group or positions on the piperidine (B6355638) ring could serve as potential sites for the attachment of these labels without significantly disrupting the compound's binding properties.

Affinity-based proteomic profiling is a powerful technique used to identify the cellular targets of a small molecule. This method often employs a chemical probe that is immobilized on a solid support to capture its binding partners from a cell lysate. While the this compound scaffold is a promising candidate for the development of such probes, specific examples of its use in affinity-based proteomic profiling for target discovery are not widely reported in the current scientific literature. The development of such a probe could facilitate the identification of novel protein targets and off-targets for derivatives of this scaffold, thereby clarifying their mechanisms of action and potential side effects.

This compound as a Scaffold for Ligand Discovery in Academic Settings

The this compound core structure has proven to be a valuable starting point for the discovery of new ligands in academic research, particularly in the search for enzyme inhibitors.

Scaffold hopping is a widely used strategy in drug discovery to identify new chemical entities with improved properties by replacing the core structure of a known active compound with a different one while retaining similar biological activity. researchgate.netnih.gov The this compound scaffold can be considered a result of or a starting point for scaffold hopping. For instance, replacing the piperidine ring with a piperazine ring has led to the development of potent inhibitors of various enzymes.

A notable example is the development of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives as tyrosinase inhibitors. nih.gov In this case, the 4-hydroxyphenylpiperazine core serves as a key structural motif. Lead optimization of this series has demonstrated that substitutions on the aroyl moiety significantly influence inhibitory activity.

Table 1: Inhibitory Activity of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone Derivatives against Tyrosinase

| Compound | Substituent on Aroyl Moiety | IC50 (µM) |

|---|---|---|

| 1 | 2,4-dichlorophenyl | 1.5 ± 0.1 |

| 2 | 2-chlorophenyl | <5 |

| 3 | 2-bromophenyl | <5 |

| 4 | 2-(trifluoromethyl)phenyl | <5 |

| 5 | 2-methoxyphenyl | <5 |

Data sourced from a study on tyrosinase inhibitors nih.gov.

This data illustrates how the core scaffold can be systematically modified to enhance potency, a fundamental aspect of lead optimization. nih.gov

Similarly, the phenyl(piperazin-1-yl)methanone scaffold has been identified as a promising starting point for the discovery of reversible monoacylglycerol lipase (MAGL) inhibitors. nih.govresearchgate.net Through virtual screening and subsequent chemical modification, researchers have developed derivatives with significant inhibitory activity. nih.govresearchgate.net

Fragment-based drug discovery (FBDD) is an approach that starts with the identification of small, low-molecular-weight compounds (fragments) that bind to a biological target. jubilantbiosys.comresearchgate.net These fragments are then grown or linked together to create more potent lead compounds. The benzoylpiperidine fragment, which is structurally related to this compound, is considered a privileged structure in medicinal chemistry due to its presence in many bioactive molecules. researchgate.net

The core structure of this compound can be deconstructed into key fragments, such as the 4-hydroxyphenyl ketone and the piperidine ring. These fragments can be screened individually for their binding to a target of interest. Once a fragment hit is identified, it can be elaborated upon, potentially leading back to a more complex and potent molecule resembling the original scaffold. This approach allows for a more efficient exploration of chemical space and can lead to the discovery of novel classes of inhibitors. jubilantbiosys.com

Utilization in Mechanistic Biology Research to Elucidate Fundamental Biological Pathways

While derivatives of the this compound scaffold have been developed as potent enzyme inhibitors, their application as specific tools to dissect fundamental biological pathways is still an emerging area of research. The development of highly selective and potent inhibitors based on this scaffold could provide valuable tools for mechanistic studies. For example, a specific inhibitor of an enzyme involved in a signaling cascade could be used to probe the downstream effects of that enzyme's activity, helping to elucidate its role in the broader biological pathway. However, detailed studies utilizing compounds with this specific core structure to unravel complex biological mechanisms are not yet extensively documented in the literature.

As a Tool to Selectively Modulate and Investigate Specific Molecular Targets in Model Systems

The primary molecular target of this compound is the enzyme Fatty Acid Amide Hydrolase (FAAH). nih.govnih.gov FAAH is a member of the serine hydrolase family of enzymes and is the principal catabolic enzyme for a class of bioactive lipids called N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide (AEA), N-oleoylethanolamine (OEA), and N-palmitoylethanolamine (PEA). nih.govmdpi.com

In research settings, the application of FAAH inhibitors like p-HPIP allows for the selective amplification of endogenous cannabinoid signaling. This is a powerful technique because it elevates the activity of naturally produced endocannabinoids at their receptors, in contrast to the use of exogenous agonists which may not replicate the precise temporal and spatial dynamics of the endogenous system. mdpi.com

Studies have demonstrated that pharmacological inhibition of FAAH leads to a significant elevation in the tissue levels of its substrates. For instance, treatment of mice with a potent and selective FAAH inhibitor resulted in a dramatic, greater than 10-fold increase in brain levels of AEA, as well as elevations in other NAEs like OEA and PEA. nih.gov This modulation is highly specific; competitive activity-based protein profiling (ABPP) has confirmed that selective inhibitors like PF-3845, which shares a similar mechanism with p-HPIP, can achieve complete inactivation of FAAH in the brain without significantly affecting other serine hydrolases. nih.gov This selectivity is crucial for ensuring that the observed biological effects are directly attributable to the enhancement of endocannabinoid signaling.

The use of FAAH inhibitors in model systems has been pivotal in dissecting the role of the endocannabinoid system in various physiological processes. By increasing the levels of AEA, these inhibitors produce effects that are mediated by cannabinoid receptors, primarily CB1 and CB2. nih.gov This approach has been used to investigate the role of endocannabinoids in pain, inflammation, and neurological disorders. For example, elevating brain anandamide levels through FAAH inhibition has been shown to produce profound cannabinoid receptor-dependent reductions in inflammatory pain in animal models. nih.gov

| Compound Class | Primary Molecular Target | Effect of Inhibition on Substrate Levels | Model System Application |

| FAAH Inhibitor | Fatty Acid Amide Hydrolase (FAAH) | Significant increase in anandamide (AEA), OEA, and PEA | Investigation of endocannabinoid system roles in pain, inflammation, and neuroscience |

| >10-fold elevation in brain AEA levels observed in mice | Selective modulation of endogenous cannabinoid signaling |

Contribution to Understanding Intracellular Processes and Their Regulation

By selectively inhibiting FAAH, this compound and similar compounds have significantly advanced the understanding of intracellular processes regulated by the endocannabinoid system. The endocannabinoid system is a complex intercellular communication network involved in maintaining homeostasis. mdpi.com Endocannabinoids like AEA act as retrograde neurotransmitters, modulating the release of other neurotransmitters such as GABA, glutamate, serotonin, and noradrenaline. mdpi.com

The use of FAAH inhibitors has been instrumental in clarifying the downstream consequences of enhanced endocannabinoid signaling. When FAAH is blocked, the resulting accumulation of AEA and other NAEs leads to greater activation of cannabinoid receptors (CB1 and CB2). This receptor activation triggers several intracellular signaling cascades, including the inhibition of adenylate cyclase, blockade of calcium channels, activation of potassium channels, and activation of mitogen-activated protein kinases (MAPKs). mdpi.com The net effect is often a reduction in the release of classical neurotransmitters, thereby influencing synaptic plasticity and neuronal excitability.

Research utilizing FAAH inhibitors has provided key insights into how the endocannabinoid system regulates complex physiological and pathological states:

Neuroinflammation and Pain: FAAH inhibition has been shown to reduce inflammatory pain. nih.gov This is achieved by increasing AEA levels, which then acts on cannabinoid receptors to suppress inflammatory responses. Studies have shown that FAAH inhibitors can reduce the expression of pro-inflammatory molecules like P-selectin and intercellular adhesion molecule-1 (ICAM-1), which are involved in leukocyte adhesion during inflammation. mdpi.commdpi.com

Stress and the Neuroendocrine Axis: The endocannabinoid system is a key modulator of the stress response. Research suggests that endocannabinoids mediate, in part, the stress-induced inhibition of the reproductive system's hypothalamic-pituitary-gonadal (HPG) axis. nih.gov Using tools that modulate endocannabinoid levels helps to dissect the molecular connections between stress and reproductive function.

Cancer Biology: Inhibition of FAAH has been explored as a strategy to activate the body's endogenous defense against tumors. Studies have shown that blocking FAAH in lung cancer cell models increases intracellular levels of AEA, OEA, and PEA. nih.gov This leads to anti-invasive and antimetastatic effects, highlighting a role for the endocannabinoid system in regulating cancer progression. nih.gov

Cellular Homeostasis and ER Stress: The endocannabinoid system is involved in the regulation of the endoplasmic reticulum (ER) stress response, also known as the unfolded protein response (UPR). mdpi.com The UPR is a critical cellular pathway that manages misfolded proteins. Dysregulation of this pathway is implicated in numerous diseases. Research into the interplay between the endocannabinoid system and ER stress provides insights into fundamental mechanisms of cell survival and death. mdpi.com

| Intracellular Process | Effect of FAAH Inhibition | Key Mediators | Biological Outcome |

| Neurotransmitter Release | Decreased release of GABA, glutamate, etc. | AEA, CB1 Receptors | Modulation of synaptic activity |

| Inflammatory Signaling | Reduction of pro-inflammatory factors (ICAM-1, P-selectin) | AEA, CB1/CB2 Receptors | Attenuation of inflammatory pain and responses |

| Stress Response | Modulation of the HPG axis | Endocannabinoids, Kisspeptin | Regulation of reproductive function under stress |

| Cancer Cell Invasion | Inhibition of metastatic processes | AEA, OEA, PEA | Reduced tumor cell invasion and migration |

| ER Stress Response | Modulation of the Unfolded Protein Response (UPR) | Cannabinoid Receptors | Regulation of cellular homeostasis and survival |

Emerging Research Directions and Future Perspectives for 4 Hydroxyphenyl Piperidin 1 Yl Methanone

Exploration of Novel and Efficient Synthetic Methodologies for Enhanced Accessibility of the Compound and its Analogs

Key areas of exploration in synthetic methodologies include:

Hydrogenation of Pyridine (B92270) Precursors : The catalytic hydrogenation of substituted pyridines is a fundamental and widely used method for accessing the piperidine (B6355638) core. nih.gov Recent advancements focus on developing more efficient and stereoselective catalysts, such as those based on rhodium and iridium, which can operate under milder conditions and provide access to specific isomers. nih.gov For instance, strategies have been developed for accessing all-cis-(multi)fluorinated piperidines from corresponding fluoropyridines using rhodium(I) complexes. nih.gov

Multi-Component Reactions (MCRs) : MCRs offer a powerful approach to rapidly build molecular complexity from simple starting materials in a single step. nih.gov The development of novel MCRs that incorporate the key structural elements of (4-Hydroxyphenyl)(piperidin-1-yl)methanone could significantly streamline its synthesis and the creation of diverse analog libraries. nih.gov

Intramolecular Cyclization Strategies : A variety of intramolecular cyclization reactions, including aza-Prins cyclization, radical-mediated cyclizations, and reductive amination cascades, provide robust pathways to construct the piperidine ring. nih.govresearchgate.net These methods allow for the creation of highly functionalized piperidines with precise control over stereochemistry, which is crucial for exploring structure-activity relationships (SARs). nbinno.comresearchgate.net

Flow Chemistry and Automation : The integration of flow chemistry and automated synthesis platforms can accelerate the synthesis and purification of compound libraries. These technologies enable rapid reaction optimization and the production of analogs for high-throughput screening, thereby enhancing the efficiency of the drug discovery process.

| Synthetic Strategy | Description | Advantages | Key Research Focus |

| Catalytic Hydrogenation | Reduction of a substituted pyridine ring to form the piperidine core. nih.gov | Well-established, applicable to a wide range of substrates. | Development of stereoselective catalysts (e.g., Rh, Ir) for milder conditions and isomer control. nih.gov |

| Multi-Component Reactions (MCRs) | Combining three or more reactants in a one-pot reaction to form a complex product. nih.gov | High atom economy, operational simplicity, rapid library generation. | Designing novel MCRs to directly assemble the core scaffold or its key intermediates. nih.gov |

| Intramolecular Cyclization | Formation of the piperidine ring by cyclizing a linear precursor. nih.gov | Excellent control over stereochemistry, access to complex and substituted piperidines. researchgate.net | Exploring new catalytic systems (e.g., metal-catalyzed, electrophilic) and cascade reactions. nih.gov |

| Biocatalysis | Using enzymes to perform specific chemical transformations, such as C-H oxidation. researchgate.net | High selectivity (enantio- and regioselectivity), environmentally friendly conditions. | Combining biocatalysis with other chemical methods to create novel and complex architectures. researchgate.net |

Deepening Understanding of Molecular Selectivity, Allosteric Modulation, and Polypharmacology at the Research Level

The piperidine scaffold is a privileged structure known to interact with a wide array of biological targets, including enzymes, receptors, and ion channels. clinmedkaz.org This promiscuity presents both opportunities and challenges. Future research aims to dissect the molecular interactions of this compound and its derivatives to achieve greater target selectivity, explore allosteric modulation, and rationally design polypharmacology.

Molecular Selectivity : Achieving selectivity for a specific biological target over others, especially within the same protein family, is a major goal in drug design. For piperidine-based compounds, selectivity is often governed by subtle structural modifications that influence how the molecule fits into a binding pocket. conicet.gov.ar High-resolution structural biology techniques (e.g., X-ray crystallography, Cryo-EM) combined with computational modeling can reveal the precise binding modes of these compounds, guiding the design of more selective analogs. rsc.org For example, studies on similar scaffolds have identified key interactions that confer selectivity for specific enzyme isoforms or receptor subtypes. conicet.gov.ar

Allosteric Modulation : Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, offering a more nuanced way to control receptor activity. nih.govnih.gov This approach can lead to greater subtype selectivity and a better safety profile compared to traditional orthosteric ligands. nih.gov The this compound scaffold could be explored for its potential to act as a positive allosteric modulator (PAM) or negative allosteric modulator (NAM) on various G-protein coupled receptors (GPCRs). nih.gov Research in this area involves developing sophisticated functional assays to detect and quantify allosteric effects, such as alterations to an orthosteric ligand's potency or efficacy. nih.gov

Polypharmacology : This refers to the ability of a single compound to interact with multiple biological targets. While often associated with side effects, intentional polypharmacology is an emerging strategy for treating complex multifactorial diseases like cancer and neurodegenerative disorders. clinmedkaz.org The inherent ability of the piperidine scaffold to interact with diverse targets makes it an ideal starting point for developing multi-target ligands. clinmedkaz.org The challenge lies in designing derivatives that possess a specific, desired profile of activities against multiple targets while avoiding interactions that could lead to toxicity.

| Concept | Definition | Research Implications for the Scaffold |

| Molecular Selectivity | The ability of a compound to preferentially bind to one specific target over others. conicet.gov.ar | Guiding the design of analogs with improved therapeutic profiles and reduced off-target effects through detailed structural and computational studies. rsc.org |

| Allosteric Modulation | Regulation of a receptor by binding to a site other than the primary active site. nih.govnih.gov | Exploring the potential for derivatives to act as PAMs or NAMs, offering finer control over receptor signaling and potentially greater safety. mdpi.com |

| Polypharmacology | The interaction of a single compound with multiple biological targets. clinmedkaz.org | Rationally designing multi-target agents for complex diseases by leveraging the scaffold's ability to bind to diverse proteins. clinmedkaz.org |

Integration of Artificial Intelligence and Machine Learning Approaches in the Design and Discovery of this compound Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. researchgate.net These computational tools can analyze vast datasets, predict molecular properties, and generate novel chemical structures with desired characteristics, significantly accelerating the design-synthesize-test cycle.

For the this compound scaffold, AI and ML can be applied in several key areas:

Predictive Modeling (QSAR) : Quantitative Structure-Activity Relationship (QSAR) models can be developed using existing data to predict the biological activity of new, unsynthesized analogs. researchgate.net Machine learning algorithms can create highly accurate models that identify the key structural features contributing to potency and selectivity, guiding the design of more effective compounds.

De Novo Design : Generative AI models can design entirely new molecules based on the this compound scaffold. By learning from large chemical databases, these models can propose novel derivatives that are optimized for specific properties, such as high binding affinity for a target, good pharmacokinetic profiles, and synthetic feasibility.

Target Identification and Polypharmacology Prediction : AI tools can predict the potential biological targets of a given molecule by analyzing its structure and comparing it to compounds with known activities. clinmedkaz.org This can help identify new therapeutic opportunities for existing derivatives or predict potential off-target effects early in the discovery process. For example, in silico tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are used to forecast the spectrum of biological activities for new piperidine derivatives. clinmedkaz.org

Molecular Dynamics and Docking : While traditional computational methods, molecular docking and dynamics simulations are increasingly enhanced by AI. rsc.orgresearchgate.net These techniques simulate the interaction between a ligand and its protein target at an atomic level, providing insights into binding modes and affinities. rsc.orgnih.gov This information is crucial for understanding the molecular basis of activity and for rationally designing improved inhibitors or modulators. tandfonline.com

| AI/ML Application | Description | Utility in Derivative Design |

| Predictive QSAR | Using machine learning to build models that correlate chemical structure with biological activity. researchgate.net | Prioritizing the synthesis of the most promising analogs by predicting their potency and other properties before they are made. |

| In Silico Screening | Virtually screening large libraries of compounds against a biological target to identify potential hits. clinmedkaz.orgconicet.gov.ar | Rapidly identifying new derivatives with high predicted binding affinity from vast virtual chemical spaces. |

| De Novo Design | Employing generative models to create novel molecular structures with desired properties. | Generating innovative ideas for new analogs that may not be conceived through traditional medicinal chemistry approaches. |

| Molecular Dynamics | Simulating the physical movements of atoms and molecules to understand binding stability and dynamics. rsc.org | Elucidating the stability of ligand-protein complexes and identifying crucial interactions that can be optimized for improved affinity. rsc.orgnih.gov |

Potential for the this compound Scaffold in Novel Chemical Sensing or Materials Science Research Applications

Beyond its pharmacological potential, the this compound scaffold possesses structural features that make it an attractive candidate for applications in materials science and chemical sensing. The piperidine heterocycle is used in various industrial applications, including as a building block for polymers and as a solvent. wikipedia.orgijnrd.org

Chemical Sensing : The phenolic hydroxyl group on the phenyl ring is a key functional group for developing chemical sensors. Its proton can be abstracted, or it can participate in hydrogen bonding, leading to changes in the molecule's electronic properties. These changes could be harnessed to create colorimetric or fluorescent sensors for detecting specific analytes, such as metal ions or biologically relevant small molecules. The amide linkage and piperidine ring could also be modified to tune the selectivity and sensitivity of the sensor.

Polymer and Materials Science : The bifunctional nature of the scaffold (i.e., the phenol (B47542) and the potential for modification on the piperidine ring) makes it a candidate for incorporation into polymers. nbinno.com Polymerization through the phenolic group could lead to the development of new polyesters or polyethers with unique properties. Furthermore, the scaffold could be integrated into bioactive films or hydrogels. For example, piperidine-based compounds have been incorporated into sodium alginate/poly(vinyl alcohol) films, which show potential for applications in fighting microbial infections and ensuring the controlled release of therapeutic molecules. nih.gov

Advanced Materials : The ability to functionalize the scaffold allows for the tuning of its chemical and physical properties. This could lead to the development of advanced materials with applications in coatings, electronics, or diagnostics. nbinno.com The inherent biological activity of the piperidine motif could also be leveraged to create materials with built-in antimicrobial or antifouling properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Hydroxyphenyl)(piperidin-1-yl)methanone, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves coupling 4-hydroxyphenyl precursors with piperidine derivatives. For example, Friedel-Crafts acylation using a Lewis acid catalyst (e.g., AlCl₃) or amide coupling reagents (e.g., EDC/DMAP) can be employed. Reaction optimization includes:

- Temperature : 0–25°C for sensitive intermediates.

- Catalyst loading : 10–20 mol% for efficient coupling.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water mixtures).

In related piperazine derivatives, yields ranged from 41% to 92% depending on substituents and conditions .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm aromatic protons (δ 6.5–7.5 ppm) and piperidine carbons (δ 40–60 ppm). highlights Rf values (0.39–0.44) for TLC monitoring .

- X-ray crystallography : SHELX software (SHELXL for refinement) resolves hydrogen bonding networks. For example, orthorhombic crystal systems (space group Pca2₁) with Z = 4 were reported for analogous compounds .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., C₁₂H₁₅NO₂ requires m/z 205.31).

Q. What are the common impurities encountered during synthesis, and how can they be identified and removed?

- Methodological Answer : Common impurities include unreacted starting materials (e.g., 4-hydroxybenzaldehyde) or byproducts from incomplete coupling. Strategies involve:

- Analytical TLC : Monitor reaction progress using silica plates.

- HPLC-PDA : Detect polar impurities (e.g., residual piperidine).

- Recrystallization : Ethanol/water mixtures improve purity (>95%) .

Advanced Research Questions

Q. How can computational chemistry predict the electronic properties and reactivity of this compound?